1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-37-9) is a highly activated, bi-functional aryl trifluoromethyl ketone. It features a strongly electron-withdrawing trifluoromethyl (-CF3) group that renders the carbonyl carbon exceptionally electrophilic, alongside a para-chloro substituent that serves as a versatile handle for downstream cross-coupling. In industrial and laboratory procurement, it is primarily sourced as a premium precursor for the synthesis of chiral trifluoromethylated alcohols, specialized ketimines, and active pharmaceutical ingredients (APIs). Its dual functionality allows it to undergo rapid nucleophilic additions or asymmetric reductions at the carbonyl center, followed by transition-metal-catalyzed functionalization at the aryl chloride position, making it a highly efficient scaffold for complex molecule synthesis [1].
Substituting 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone with non-fluorinated analogs like 4-chloroacetophenone drastically reduces carbonyl electrophilicity, leading to sluggish nucleophilic additions and failing to provide the metabolic stability associated with the CF3 group in final pharmaceutical products. Conversely, substituting it with the unsubstituted 2,2,2-trifluoroacetophenone removes the critical para-chloro handle, entirely preventing subsequent cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations) on the aryl ring [1]. Furthermore, in asymmetric reduction workflows, the absence of the para-chloro group alters the steric environment, often degrading the enantiomeric excess (ee) achieved with standard biocatalysts or chiral transition-metal catalysts. Thus, for multi-step syntheses requiring both a chiral CF3-alcohol motif and aryl functionalization, generic substitution results in synthetic dead-ends or necessitates costly, multi-step workarounds.
The presence of the trifluoromethyl group in 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone profoundly activates the carbonyl carbon toward nucleophilic attack. Compared to the non-fluorinated baseline, 4-chloroacetophenone, the trifluoromethylated analog exhibits a hydration constant (K_hyd) and nucleophilic addition rate that are orders of magnitude higher, reflecting its extreme electrophilicity. This activation allows for rapid, high-yield formation of trifluoromethyl ketimines (e.g., 76-95% yields with anilines) and tertiary alcohols even with less reactive nucleophiles, whereas 4-chloroacetophenone requires forcing conditions or stronger organometallic reagents to achieve comparable conversion [1].
| Evidence Dimension | Carbonyl electrophilicity and ketimine formation yield |
| Target Compound Data | 76-95% yield of corresponding ketimines under standard reflux |
| Comparator Or Baseline | 4-Chloroacetophenone (non-fluorinated) |
| Quantified Difference | Orders of magnitude higher reactivity; quantitative conversion with weak nucleophiles vs. sluggish reaction for the non-fluorinated analog |
| Conditions | Condensation with anilines in toluene under reflux with acid catalysis |
Procurement of the CF3-activated ketone ensures high yields and shorter reaction times in the synthesis of sterically hindered or complex tertiary alcohols and ketimines.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is a benchmark substrate for asymmetric reduction, utilizing both biocatalysts (e.g., alcohol dehydrogenases) and chemical catalysts (e.g., Ru-based transfer hydrogenation). The distinct steric and electronic differentiation between the para-chlorophenyl group and the CF3 group enables highly effective enantio-discrimination. Reductions of this compound routinely achieve >96% enantiomeric excess (ee), outperforming or matching the unsubstituted 2,2,2-trifluoroacetophenone, which can sometimes exhibit lower selectivity due to reduced steric contrast between the phenyl and CF3 groups in specific catalytic pockets [1].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric reduction |
| Target Compound Data | >96.9% ee using specific alcohol dehydrogenases |
| Comparator Or Baseline | 2,2,2-Trifluoroacetophenone |
| Quantified Difference | Enhanced or equivalent enantio-discrimination due to the para-chloro steric anchor |
| Conditions | Biocatalytic reduction using Pichia pastoris alcohol dehydrogenase (PPADH) |
High ee directly translates to reduced purification costs and higher yields of enantiopure APIs, justifying the selection of this specific halogenated precursor.
Unlike 2,2,2-trifluoroacetophenone, 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone possesses a para-chloro substituent that remains intact during carbonyl functionalization (such as Grignard addition or enzymatic reduction). This aryl chloride serves as a robust electrophile for subsequent palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Procurement of the unsubstituted analog entirely eliminates this synthetic pathway, requiring buyers to either pre-functionalize the arene (which is often incompatible with the highly reactive CF3-carbonyl) or abandon the modular synthesis of para-substituted trifluoromethylated aromatics [1].
| Evidence Dimension | Cross-coupling compatibility |
| Target Compound Data | Enables downstream Pd/Ni-catalyzed cross-coupling at the para position |
| Comparator Or Baseline | 2,2,2-Trifluoroacetophenone |
| Quantified Difference | 100% retention of cross-coupling capability vs. 0% for the unsubstituted analog |
| Conditions | Sequential synthesis (carbonyl functionalization followed by aryl cross-coupling) |
Procuring the para-chloro variant allows chemists to build diverse libraries of CF3-containing molecules from a single advanced intermediate, streamlining supply chains.
Where this compound is the right choice for producing enantiopure 1-(4-chlorophenyl)-2,2,2-trifluoroethanol derivatives via asymmetric hydrogenation or biocatalytic reduction [1]. The high ee achievable with this substrate makes it an ideal starting material for pharmaceuticals requiring the metabolic stability of a CF3 group combined with precise stereochemistry.
Where this compound is the right choice for synthesizing trifluoromethyl ketimines and subsequent heterocycles. The intact para-chloro group allows for late-stage cross-coupling, enabling agrochemical researchers to fine-tune the lipophilicity and target-binding affinity of novel pesticidal or herbicidal candidates without redesigning the entire synthetic route [2].
Where this compound is the right choice as a standardized, highly demanding substrate for evaluating the enantio-discrimination capabilities of novel biocatalysts and transition-metal transfer hydrogenation systems. Its specific steric profile provides a rigorous test for catalyst selectivity compared to simpler unhalogenated analogs [1].
Irritant